

(Des-ala3)-GHRP-2: A Technical Guide to Stability and Solubility

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Compound of Interest

Compound Name: (Des-ala3)-ghrp-2

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Abstract

(Des-ala3)-GHRP-2 is a synthetic peptide and a modified analogue of the growth hormone-releasing peptide-2 (GHRP-2), characterized by the deletion of the alanine residue at the third position. While its parent compound, GHRP-2, has been more extensively studied, specific experimental data on the stability and solubility of **(Des-ala3)-GHRP-2** is not widely available in peer-reviewed literature. This technical guide synthesizes the known chemical properties of **(Des-ala3)-GHRP-2**, provides extrapolated stability and solubility profiles based on general peptide chemistry and data from related compounds, and offers detailed experimental protocols for researchers to determine these crucial parameters. This document is intended to serve as a foundational resource for scientists and professionals engaged in the research and development of this peptide.

Introduction

Growth Hormone Releasing Peptide-2 (GHRP-2) and its analogues are of significant interest in endocrinological research for their potent stimulatory effects on growth hormone (GH) secretion. **(Des-ala3)-GHRP-2**, a synthetic hexapeptide, is a modification of GHRP-2 where the alanine at position three has been removed. This structural alteration is expected to influence its physicochemical properties, including stability and solubility, which are critical for its handling, formulation, and biological activity.

Currently, there is a notable absence of published preclinical studies and specific quantitative data on the stability and solubility of **(Des-ala3)-GHRP-2**.^[1] This guide aims to bridge this gap by providing a comprehensive overview of its known characteristics and by presenting robust, generalized experimental protocols to enable researchers to generate the necessary data for their work.

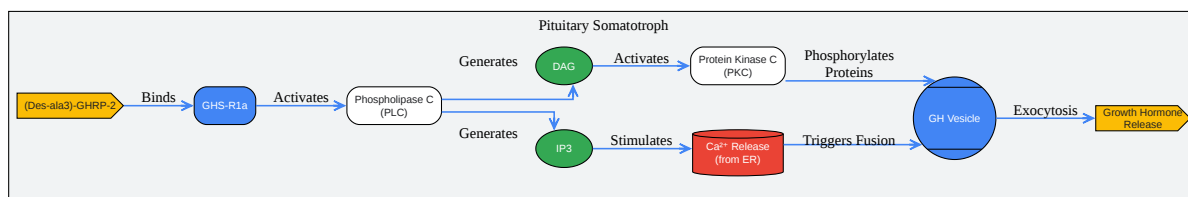
Chemical and Physical Properties

A summary of the known chemical and physical properties of **(Des-ala3)-GHRP-2** is presented in Table 1.

Property	Value	Source
Molecular Formula	C42H50N8O5	^[1]
Molecular Weight	746.9 g/mol	^[1]
Synonyms	H-D-Ala-D-2-Nal-Trp-D-Phe-Lys-NH2	^[2]
CAS Number	290312-22-0	^[3]

Postulated Signaling Pathway

Based on its structural similarity to GHRP-2, **(Des-ala3)-GHRP-2** is hypothesized to act as an agonist at the growth hormone secretagogue receptor type 1a (GHS-R1a), also known as the ghrelin receptor. The binding of **(Des-ala3)-GHRP-2** to GHS-R1a is thought to initiate an intracellular signaling cascade, primarily involving the activation of protein kinase C (PKC), leading to the release of growth hormone from the pituitary gland.



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Caption: Hypothesized signaling pathway of **(Des-ala3)-GHRP-2** via the GHS-R1a receptor.

Stability Profile

While specific stability data for **(Des-ala3)-GHRP-2** is lacking, general principles of peptide degradation can be applied to infer its likely stability profile. Peptides are susceptible to degradation through several chemical pathways, including oxidation, deamidation, and hydrolysis, which are influenced by factors such as pH, temperature, and buffer composition.

Storage of Lyophilized Peptide

For long-term storage, lyophilized **(Des-ala3)-GHRP-2** should be stored at -80°C. For shorter periods, storage at -20°C is acceptable. It is crucial to prevent moisture exposure by keeping the product in a sealed container.

Stability in Solution

Peptide solutions are significantly less stable than their lyophilized form. To minimize degradation, it is recommended to prepare stock solutions and aliquot them into single-use volumes to avoid repeated freeze-thaw cycles. For optimal stability in solution, a pH range of 5-6 is generally recommended for peptides.

Experimental Protocol for Stability Assessment: pH-Rate Profile

To determine the optimal pH for the stability of **(Des-ala3)-GHRP-2** in solution, a pH-rate stability study can be conducted.

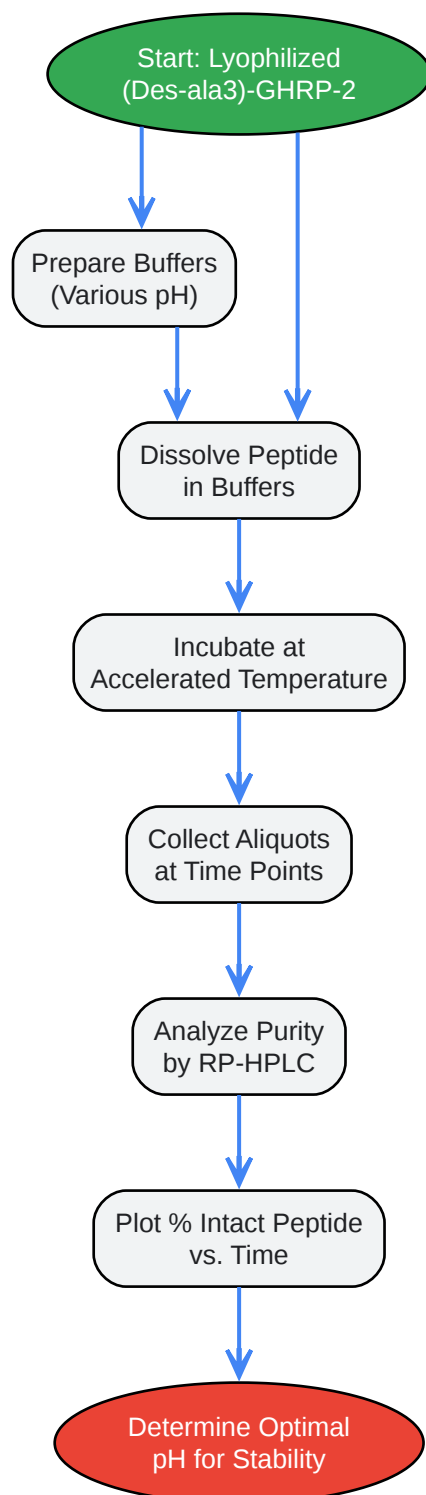
Materials

- **(Des-ala3)-GHRP-2**, lyophilized powder
- A series of buffers with overlapping pH ranges (e.g., acetate for pH 4-5.5, phosphate for pH 6-8, Tris for pH 7.5-9)
- High-purity water
- Incubator or water bath
- Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column

Procedure

- **Buffer Preparation:** Prepare a range of buffers at the desired pH values.
- **Sample Preparation:** Dissolve a known amount of **(Des-ala3)-GHRP-2** in each buffer to a final concentration suitable for HPLC analysis.
- **Incubation:** Aliquot the samples and incubate them at a constant, elevated temperature (e.g., 40°C) to accelerate degradation.
- **Time-Point Analysis:** At specified time intervals (e.g., 0, 1, 2, 4, 8 weeks), remove an aliquot from each sample.
- **Purity Assessment:** Analyze the purity of the peptide in each aliquot using a stability-indicating RP-HPLC method. The percentage of intact peptide remaining is determined by the peak area.

- Data Analysis: Plot the percentage of intact peptide remaining versus time for each pH. The degradation rate constant can be calculated from the slope of this plot. The pH at which the degradation rate is slowest is the optimal pH for formulation.



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Caption: Experimental workflow for determining the pH-rate stability profile of a peptide.

Solubility Profile

The solubility of a peptide is largely determined by its amino acid composition, specifically its polarity. A general approach to solubilizing peptides involves assessing their net charge to select an appropriate solvent.

General Solubility Guidelines

- **Calculate Net Charge:** Assign a value of +1 to basic residues (Lys, Arg, His) and the N-terminus, and -1 to acidic residues (Asp, Glu) and the C-terminus. For **(Des-ala3)-GHRP-2** (H-D-Ala-D-2-Nal-Trp-D-Phe-Lys-NH₂), the net charge at neutral pH is +2 (from D-Ala N-terminus and Lys side chain).
- **Basic Peptides:** Since the net charge is positive, the peptide is basic. If it does not dissolve in neutral water, an acidic solution should be tried. A small amount of 10% acetic acid or 0.1% trifluoroacetic acid (TFA) can be used to aid dissolution.
- **Hydrophobic Peptides:** The presence of several hydrophobic residues (D-2-Nal, Trp, D-Phe) may impact aqueous solubility. If the peptide is difficult to dissolve in aqueous solutions, organic solvents such as dimethyl sulfoxide (DMSO) followed by dilution with an aqueous buffer can be employed.

Experimental Protocol for Solubility Assessment: Turbidimetric Solubility Assay

A turbidimetric solubility assay provides a rapid method for determining the solubility of a peptide in various solvents.

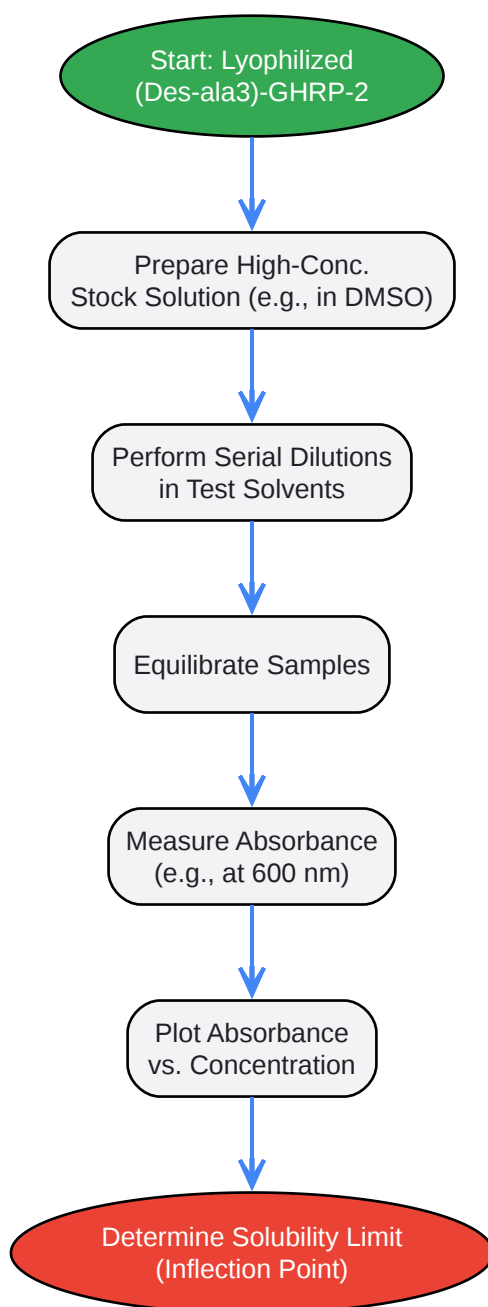
Materials

- **(Des-ala3)-GHRP-2**, lyophilized powder
- A selection of solvents (e.g., water, phosphate-buffered saline (PBS), DMSO, acetonitrile)
- UV-visible spectrophotometer or plate reader

- Microplates or cuvettes

Procedure

- **Stock Solution Preparation:** Prepare a high-concentration stock solution of **(Des-ala3)-GHRP-2** in a solvent in which it is freely soluble (e.g., DMSO).
- **Serial Dilutions:** Create a series of dilutions of the stock solution in the test solvent (e.g., water, PBS) to achieve a range of peptide concentrations.
- **Equilibration:** Allow the solutions to equilibrate for a set period (e.g., 2 hours) at a constant temperature.
- **Turbidity Measurement:** Measure the absorbance (or turbidity) of each solution at a wavelength where the peptide does not absorb (e.g., 600 nm). Turbidity will appear when the solution becomes saturated.
- **Data Analysis:** Plot the absorbance versus the peptide concentration. The point at which the absorbance begins to increase significantly (the inflection point) corresponds to the maximum soluble concentration, i.e., the solubility.



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Caption: Experimental workflow for a turbidimetric solubility assay.

Conclusion

(Des-ala3)-GHRP-2 is a peptide with potential research applications; however, a comprehensive understanding of its stability and solubility is hampered by a lack of specific experimental data. This technical guide provides researchers with the foundational knowledge

of its chemical properties and theoretical signaling pathway. More importantly, it equips scientists with detailed, practical protocols for systematically determining the stability and solubility of **(Des-ala3)-GHRP-2**. The generation of such data is essential for advancing the research and potential development of this compound.

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References

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